molecular formula C40H36N6O8S3 B12497362 4-{5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

4-{5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B12497362
M. Wt: 824.9 g/mol
InChI Key: JYRRXMLVMDRTSN-UHFFFAOYSA-N
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Description

The compound “4-[8,16-bis(4-methylbenzenesulfonyl)-8,16,17-triazatetracyclo[7710(2),?0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaen-17-yl]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[8,16-bis(4-methylbenzenesulfonyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaen-17-yl]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide” involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. The optimization of reaction conditions and the use of efficient purification methods are essential for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

The compound “4-[8,16-bis(4-methylbenzenesulfonyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaen-17-yl]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, can significantly influence the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: As a potential therapeutic agent for treating specific diseases.

    Industry: As a component in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “4-[8,16-bis(4-methylbenzenesulfonyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaen-17-yl]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfonamide derivatives or triazatetracyclo compounds. These compounds may share structural features or functional groups with “4-[8,16-bis(4-methylbenzenesulfonyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaen-17-yl]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide”.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C40H36N6O8S3

Molecular Weight

824.9 g/mol

IUPAC Name

4-[8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-17-yl]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C40H36N6O8S3/c1-26-13-19-30(20-14-26)56(49,50)45-34-11-7-5-9-32(34)39-44(28-17-23-29(24-18-28)55(47,48)43-36-25-37(53-3)42-40(41-36)54-4)38(45)33-10-6-8-12-35(33)46(39)57(51,52)31-21-15-27(2)16-22-31/h5-25,38-39H,1-4H3,(H,41,42,43)

InChI Key

JYRRXMLVMDRTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3C5=CC=C(C=C5)S(=O)(=O)NC6=CC(=NC(=N6)OC)OC)C7=CC=CC=C72)S(=O)(=O)C8=CC=C(C=C8)C

Origin of Product

United States

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